molecular formula C12H18N2O B6257755 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine CAS No. 1495882-64-8

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine

Cat. No. B6257755
CAS RN: 1495882-64-8
M. Wt: 206.3
InChI Key:
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Description

3-(Oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine, also known as 3-OPP, is an organic compound belonging to the class of amines. It is an isomer of the more common 1-(pyridin-3-yl)propan-1-amine (3-PP). 3-OPP is a colorless solid that is soluble in water and organic solvents. It has a molecular formula of C8H11N3 and a molecular weight of 155.19 g/mol. 3-OPP is a versatile compound that has a number of uses in scientific research, including as a catalyst in organic synthesis, as a reagent for the preparation of other compounds, and as a pharmaceutical intermediate.

Scientific Research Applications

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is widely used in scientific research as a catalyst for organic synthesis. It has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and peptide derivatives. In addition, 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine has been used as a reagent in the synthesis of a number of pharmaceuticals and other compounds. It has also been used as an intermediate in the synthesis of other compounds, such as chiral amines and heterocyclic compounds.

Mechanism of Action

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine acts as a catalyst in organic synthesis by forming a complex with the reactant molecules. This complex then undergoes a reaction to form the desired product. The exact mechanism of action of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is not known, but it is believed to involve the formation of a cyclic transition state in which the reactants are held in close proximity to each other.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine are not well understood. However, it has been shown to have some mild anti-inflammatory effects in animal models. In addition, 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine has been found to have some antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine in lab experiments is its high catalytic activity. It is also relatively easy to obtain, making it a convenient reagent for organic synthesis. However, 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine can be toxic in high concentrations, and it can also react with other compounds to produce potentially hazardous byproducts. Therefore, it is important to take safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for research involving 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine. These include further studies into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to explore its potential as a catalyst for other types of organic synthesis reactions. Finally, further studies are needed to investigate the safety and toxicity of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine in order to ensure that it is used safely in laboratory experiments.

Synthesis Methods

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine can be prepared by the reaction of pyridine-3-carbaldehyde with oxalyl chloride in the presence of triethylamine. The reaction is conducted in a solvent such as dichloromethane at room temperature. The product is purified by recrystallization from an appropriate solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine involves the reaction of 2-pyridinecarboxaldehyde with 3-hydroxypropanal in the presence of a reducing agent to form 3-(pyridin-3-yl)propan-1-ol. This intermediate is then reacted with oxirane in the presence of a Lewis acid catalyst to form 3-(oxiran-2-yl)propan-1-ol. Finally, the amine group is introduced by reacting the intermediate with ammonia in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "3-hydroxypropanal", "oxirane", "ammonia", "reducing agent", "Lewis acid catalyst" ], "Reaction": [ "Step 1: React 2-pyridinecarboxaldehyde with 3-hydroxypropanal in the presence of a reducing agent to form 3-(pyridin-3-yl)propan-1-ol.", "Step 2: React 3-(pyridin-3-yl)propan-1-ol with oxirane in the presence of a Lewis acid catalyst to form 3-(oxiran-2-yl)propan-1-ol.", "Step 3: React 3-(oxiran-2-yl)propan-1-ol with ammonia in the presence of a reducing agent to form 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine." ] }

CAS RN

1495882-64-8

Product Name

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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